![molecular formula C16H26N2O B7057218 3-[[Methyl-(1-propylpiperidin-4-yl)amino]methyl]phenol](/img/structure/B7057218.png)
3-[[Methyl-(1-propylpiperidin-4-yl)amino]methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[Methyl-(1-propylpiperidin-4-yl)amino]methyl]phenol is a chemical compound with the molecular formula C12H17NO. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. The compound features a piperidine ring, which is a common structural motif in many pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[Methyl-(1-propylpiperidin-4-yl)amino]methyl]phenol typically involves the reaction of 3-hydroxybenzaldehyde with 1-propyl-4-methylpiperidine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Methanol or ethanol
Temperature: Room temperature to reflux
Catalyst: Acidic or basic catalysts depending on the specific synthetic route
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[[Methyl-(1-propylpiperidin-4-yl)amino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the phenolic hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and reduced derivatives, which can be further utilized in different chemical syntheses.
Scientific Research Applications
3-[[Methyl-(1-propylpiperidin-4-yl)amino]methyl]phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of various chemical products and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 3-[[Methyl-(1-propylpiperidin-4-yl)amino]methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to various pharmacological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Piperidinylmethyl)phenol
- 3-(4-Methylpiperazin-1-yl)propanoic acid
- 2-Amino-4-(1-piperidine)pyridine derivatives
Uniqueness
3-[[Methyl-(1-propylpiperidin-4-yl)amino]methyl]phenol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its piperidine ring and phenolic hydroxyl group make it a versatile compound in various chemical reactions and biological studies.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-[[methyl-(1-propylpiperidin-4-yl)amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-3-9-18-10-7-15(8-11-18)17(2)13-14-5-4-6-16(19)12-14/h4-6,12,15,19H,3,7-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRVTFRALUDGBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N(C)CC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
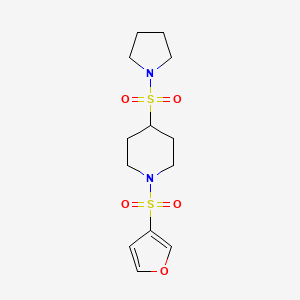

![N-[1-[(3-chloro-4-fluorophenyl)methyl]piperidin-4-yl]propanamide](/img/structure/B7057169.png)
![2-Methylpropyl 4-[(5-methoxycarbonylpyridin-2-yl)methyl]-1,4-diazepane-1-carboxylate](/img/structure/B7057174.png)
![8-(Furan-3-ylsulfonyl)-3-(2-methylpyrazol-3-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B7057182.png)
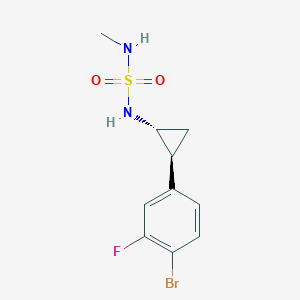
![N-[2-[(4-fluorophenyl)methyl-methylamino]ethyl]thiophene-3-sulfonamide](/img/structure/B7057202.png)
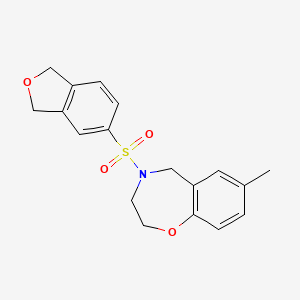
![4-[Cyclopropylmethyl(2-hydroxyethyl)sulfamoyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7057225.png)
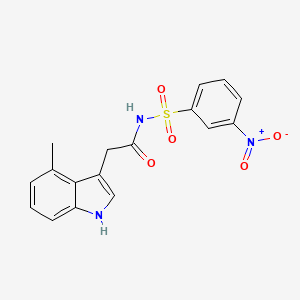
![(2R)-2-hydroxy-3-methyl-N-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]butanamide](/img/structure/B7057237.png)
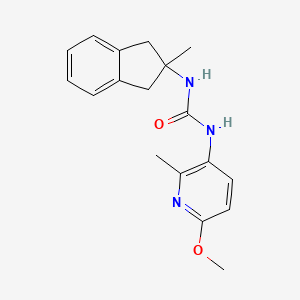
![4-bromo-2,5-dimethyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7057251.png)
![4-[(5-Chlorothiophen-2-yl)methyl]-3-(1-methylpyrazol-4-yl)-1,4-thiazinane 1,1-dioxide](/img/structure/B7057254.png)
